
7-Bromoquinolin-4-ol: A Versatile Scaffold in
Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1280115 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
7-Bromoquinolin-4-ol and its derivatives represent a promising class of heterocyclic

compounds with significant potential in medicinal chemistry. The quinoline core is a well-

established pharmacophore found in numerous therapeutic agents, and the strategic

placement of a bromine atom at the 7-position offers a versatile handle for synthetic

modification, allowing for the exploration of structure-activity relationships (SAR) and the

development of novel drug candidates. While direct experimental data for 7-bromoquinolin-4-
ol is limited in publicly available literature, the broader family of brominated quinolines has

demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[1][2] This document provides an overview of the potential applications

of the 7-bromoquinolin-4-ol scaffold, along with detailed protocols for its synthesis and

biological evaluation, based on established methodologies for analogous compounds.

Physicochemical Properties
A summary of the key physicochemical properties of 7-bromoquinolin-4-ol is presented below.
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Property Value Reference

Molecular Formula C₉H₆BrNO [3]

Molecular Weight 224.05 g/mol [3]

Appearance Brown solid [4]

Melting Point 279-281 °C [3]

CAS Number 82121-06-0 [3]

Applications in Medicinal Chemistry
The 7-bromoquinolin-4-ol scaffold is a valuable starting material for the synthesis of a diverse

array of biologically active molecules. The bromine atom at the 7-position is particularly

amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

coupling, enabling the introduction of various aryl and heteroaryl substituents.[1][4] This

synthetic versatility allows for the creation of compound libraries for screening against various

therapeutic targets.

Anticancer Activity
Quinoline derivatives are known to exhibit significant potential as anticancer agents through

various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and

survival.[2][5] While specific cytotoxicity data for 7-bromoquinolin-4-ol is not readily available,

the IC50 values of structurally similar brominated quinoline derivatives against various cancer

cell lines suggest potential antiproliferative activity. The lipophilic nature of the bromine atom

may enhance cell membrane permeability, and the quinoline ring can participate in crucial

interactions with biological targets.[1]

Illustrative Anticancer Activity of Related Quinoline Derivatives (IC50 in µM)
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Compound Type Cell Line IC50 (µM) Reference

Quinazolinone-Amino

Acid Hybrids
MCF-7 3.8 - 4.2 [6]

Thiazoline-Tetralin

Derivatives
A549 15.69 [7]

Thiazole-Pyrazoline

Derivatives
HepG2 <100 [3]

Isatin–Quinazoline

Hybrids
HepG2 ~0.08 [8]

Antimicrobial Activity
The quinoline scaffold is a core component of several antibacterial and antifungal agents.[9]

Derivatives of 7-bromoquinoline have shown inhibitory activity against a range of bacterial and

fungal strains.[10][11] The mechanism of action can involve the inhibition of essential bacterial

enzymes or the disruption of cell membrane integrity.[12][13]

Illustrative Antimicrobial Activity of Related Quinoline Derivatives (MIC in µg/mL)
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Compound Type Bacterial Strain MIC (µg/mL) Reference

2-Phenyl-4-

hydroxyquinoline

Derivatives

Staphylococcus

aureus
16 - 64 [14]

2-Phenyl-4-

hydroxyquinoline

Derivatives

Bacillus subtilis 8 - 32 [14]

2-Phenyl-4-

hydroxyquinoline

Derivatives

Escherichia coli 32 - 128 [14]

Quaternary Quinolone

Derivative (4e)
Escherichia coli 0.25 [12]

N (7) position-

modified balofloxacin

(2-e)

MRSA 0.0195 [15]

Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of

derivatives based on the 7-bromoquinolin-4-ol scaffold.

Synthesis: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-

coupling reaction to introduce aryl or heteroaryl groups at the 7-position of a quinoline core.[1]

[4]

Workflow for Suzuki-Miyaura Coupling
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Start: 7-Bromoquinolin-4-ol Derivative

Add Arylboronic Acid, Base, and Palladium Catalyst in Degassed Solvent

Heat to Reflux (80-100 °C)
Monitor by TLC

Cool, Dilute with Water, and Extract with Organic Solvent

Purify by Column Chromatography

Product: 7-Aryl-quinolin-4-ol Derivative

Click to download full resolution via product page

Caption: General workflow for the synthesis of 7-aryl-quinolin-4-ol derivatives.

Materials:

7-Bromoquinolin-4-ol derivative

Arylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃, Na₂CO₃)

Degassed solvent (e.g., Toluene, Dioxane)
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Inert gas (Nitrogen or Argon)

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a reaction vessel, add the 7-bromoquinolin-4-ol derivative, arylboronic acid, and base.

Purge the vessel with an inert gas for 10-15 minutes.

Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert

atmosphere.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-

quinolin-4-ol derivative.

Biological Evaluation: In Vitro Cytotoxicity Assay (MTT
Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
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Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

Test compound (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilizing agent (e.g., DMSO)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

Treat the cells with various concentrations of the test compound and a vehicle control

(DMSO).

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

After the incubation period, remove the medium and add fresh medium containing MTT

solution to each well.

Incubate for 2-4 hours to allow the formation of formazan crystals.

Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value by plotting cell viability against compound concentration.
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Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory activity of a compound

against a specific kinase.

[16]Workflow for Kinase Inhibition Assay
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Prepare Kinase, Substrate, and Test Compound Solutions

Combine Kinase, Substrate, and Test Compound in a 384-well Plate

Initiate Kinase Reaction by Adding ATP

Incubate at Room Temperature for 30-60 minutes

Add Detection Reagent (e.g., ADP-Glo™)

Measure Luminescence

Calculate Kinase Activity and Determine IC50
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Prepare Serial Dilutions of Test Compound in a 96-well Plate

Inoculate Each Well with the Bacterial Suspension

Prepare a Standardized Bacterial Inoculum

Incubate at 37°C for 18-24 hours

Determine MIC by Visual Inspection of Growth
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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